
Indolin-2,3-dione, 1-(4-p-tolyl-1-piperazinylmethyl)-, 3-(2-naphthyloxy)acetylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
Indolin-2,3-dione, 1-(4-p-tolyl-1-piperazinylmethyl)-, 3-(2-naphthyloxy)acetylhydrazone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it is being investigated for its potential therapeutic effects, including its role as an anti-cancer agent. In industry, it is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Indolin-2,3-dione, 1-(4-p-tolyl-1-piperazinylmethyl)-, 3-(2-naphthyloxy)acetylhydrazone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the suppression of cancer cell growth .
Comparación Con Compuestos Similares
Indolin-2,3-dione, 1-(4-p-tolyl-1-piperazinylmethyl)-, 3-(2-naphthyloxy)acetylhydrazone is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone, which shares a similar core structure but differs in its substituents .
Propiedades
Número CAS |
81215-52-3 |
|---|---|
Fórmula molecular |
C32H31N5O3 |
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
N-[2-hydroxy-1-[[4-(4-methylphenyl)piperazin-1-yl]methyl]indol-3-yl]imino-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C32H31N5O3/c1-23-10-13-26(14-11-23)36-18-16-35(17-19-36)22-37-29-9-5-4-8-28(29)31(32(37)39)34-33-30(38)21-40-27-15-12-24-6-2-3-7-25(24)20-27/h2-15,20,39H,16-19,21-22H2,1H3 |
Clave InChI |
KWBZNJAXBMDBON-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)COC5=CC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



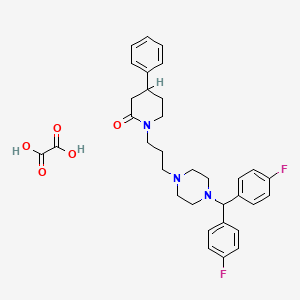
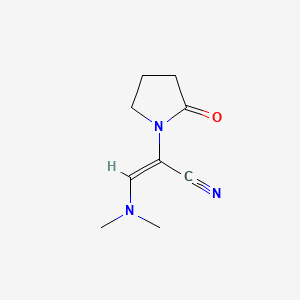
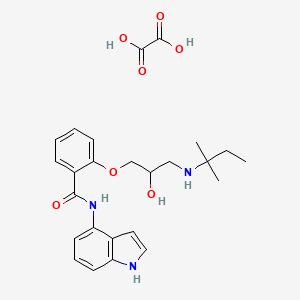
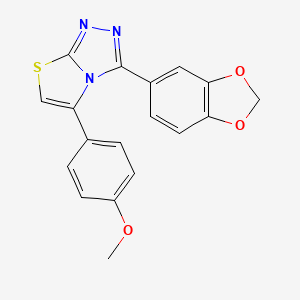
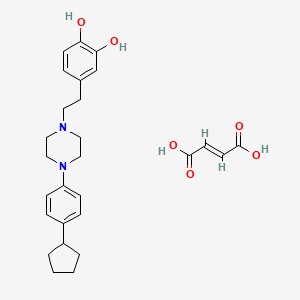
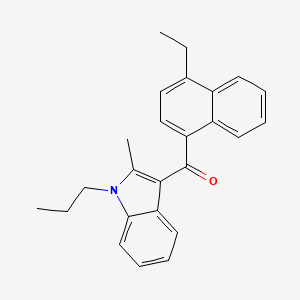


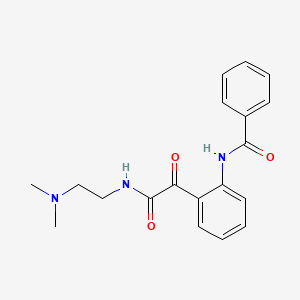
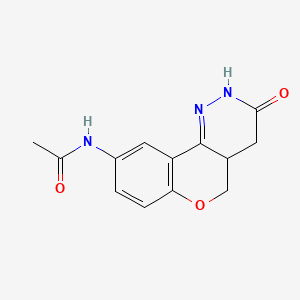

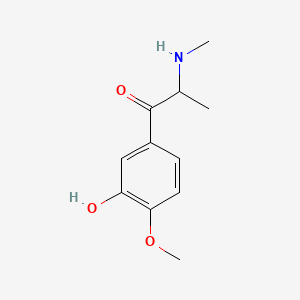
![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)
